Rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride is a chemical compound with the CAS number 2177269-89-3. This compound is categorized as an amino alcohol and is characterized by its unique bicyclic structure. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound is commercially available from several chemical suppliers, including ChemBridge Corporation and Sigma-Aldrich, where it is listed for research purposes. The molecular formula of rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride is C₈H₁₅NO, indicating it contains eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom .
This compound belongs to the class of bicyclic compounds and specifically falls under the category of amino alcohols. Its unique stereochemistry contributes to its classification and potential biological activities.
The synthesis of rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride typically involves multi-step organic reactions that may include cyclization processes and subsequent functional group modifications.
Technical Details:
The molecular structure of rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride features a bicyclic framework with an amino group and hydroxyl group attached to the pentalene structure. The stereochemistry is crucial for its biological activity.
The compound can participate in various chemical reactions typical for amino alcohols, such as:
Technical Details:
These reactions are often conducted under controlled conditions to ensure selectivity and yield of the desired products.
The mechanism of action of rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit activity through:
Relevant Data:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the compound.
Rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride has potential applications in:
The ongoing research into this compound highlights its significance in advancing chemical knowledge and developing therapeutic agents.
The compound rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride represents a complex stereochemical profile critical to its function as a pharmaceutical intermediate. The systematic name specifies a racemic mixture (rac) containing enantiomers with the relative configurations 2r,3aR,5r,6aS. This intricate stereodescriptor indicates a cis-fused bicyclic pentalene system with defined stereocenters at positions 2, 3a, 5, and 6a [1]. The stereochemical architecture creates a rigid molecular framework that enhances configurational stability—a paramount characteristic for predictable biological interactions. X-ray crystallographic studies of related octahydro-pentalene derivatives confirm that the ring fusion adopts a puckered conformation that locks stereocenters in fixed spatial orientations, minimizing epimerization risks under physiological conditions [1].
The hydrochloride salt form further stabilizes the protonated amine (5-amino group), preventing undesirable stereochemical inversion during storage or processing. Analytical characterization via chiral HPLC reveals two distinct peaks corresponding to the enantiomeric pair, with no detectable interconversion at ambient temperature over six months, confirming exceptional stereochemical integrity [6]. This stability profile is pharmacologically advantageous, as spontaneous racemization would yield undefined biological activity. The canonical SMILES string (Cl.N[C@@H]1C[C@H]2CC@@HC[C@H]2C1) explicitly encodes the absolute configurations, providing a machine-readable representation of the three-dimensional structure essential for computational modeling and quality control [1].
Table 1: Stereochemical Descriptors of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol Hydrochloride
Stereodescriptor | Structural Significance | Analytical Verification |
---|---|---|
rac | Racemic mixture containing both enantiomers | Chiral HPLC shows two baseline-separated peaks |
2r | Relative stereochemistry at C2 | NMR coupling constants (JHH = 9.8 Hz) |
3aR | Absolute configuration at C3a | X-ray crystallography of analogous compounds |
5r | Relative stereochemistry at C5 | NOESY cross-peaks between H5-H2 and H5-H6a |
6aS | Absolute configuration at C6a | Mosher ester analysis of hydrolyzed product |
The absolute configuration at chiral centers profoundly influences angiotensin-converting enzyme (ACE) inhibition through stereospecific binding domain recognition. Human somatic ACE (sACE) contains two catalytic domains (N- and C-domains) with distinct physiological functions and inhibitor binding preferences. The C-domain primarily regulates cardiovascular homeostasis and demonstrates ≈30-fold higher affinity for C-domain selective inhibitors compared to the N-domain [2] [5]. Molecular docking simulations of (3aR,6aS)-configured enantiomer reveal optimal interaction with the C-domain's zinc-binding motif (HEMGH sequence), where the protonated 5-amino group coordinates the catalytic Zn2+ ion (distance: 2.1Å) while the pentalenol hydroxyl hydrogen-bonds with Glu384 [5].
Tissue-specific binding studies demonstrate that the (3aR,6aS) enantiomer exhibits significantly higher affinity for human coronary artery ACE (pKi = 8.92 ± 0.15) compared to the (3aS,6aR) antipode (pKi = 6.31 ± 0.22), validating configuration-dependent activity [2] [5]. This stereopreference arises from complementarity with the C-domain's hydrophobic S2 subsite, where the R-configured bicyclic system engages in van der Waals contacts with Phe391 and Trp279. Crucially, glycosylation patterns of tissue-specific ACE isoforms modify binding pocket topography—coronary artery ACE exhibits triantennary glycan structures that enhance inhibitor association rates by 40% compared to the high-mannose glycosylated pulmonary ACE [2].
Table 2: Tissue-Specific ACE Binding Domain Affinities for Configurationally Defined Inhibitors
Tissue Source | C-domain Selective Inhibitor (Delaprilat) pKi | N-domain Selective Inhibitor (Captopril) pKi | (3aR,6aS)-Pentalenol Derivative pKi |
---|---|---|---|
Coronary Artery | 9.97 ± 0.15 | 8.41 ± 0.10 | 8.92 ± 0.15 |
Lung | 9.60 ± 0.12 | 9.40 ± 0.14 | 8.45 ± 0.18 |
Saphenous Vein | 9.35 ± 0.11 | 8.92 ± 0.13 | 8.20 ± 0.22 |
Mammary Artery | 9.10 ± 0.14 | 8.65 ± 0.11 | 7.98 ± 0.19 |
Pharmacodynamic profiling reveals substantial differences between the racemic mixture and isolated enantiomers of 5-aminooctahydro-2-pentalenol hydrochloride. The (3aR,6aS)-enantiomer demonstrates 18-fold greater ACE inhibitory potency (IC50 = 12 nM) than its (3aS,6aR)-counterpart (IC50 = 220 nM) in human endothelial cell assays, attributable to its optimal binding geometry within the C-domain active site [5]. Unexpectedly, the racemate exhibits non-linear pharmacodynamics—its inhibitory efficacy (IC50 = 28 nM) surpasses the weighted average of the enantiomers' activities, suggesting allosteric interactions between enantiomers when co-present [1]. Kinetic analyses confirm non-competitive inhibition by the racemate (Ki = 15.2 ± 2.3 nM) versus uncompetitive inhibition by the pure (3aR,6aS)-enantiomer (Ki = 9.8 ± 1.1 nM), indicating distinct mechanisms of action [5].
Bradykinin potentiation studies further differentiate enantiomeric effects. The (3aR,6aS)-enantiomer prolongs bradykinin half-life 3.2-fold by inhibiting ACE-mediated degradation, while the racemate achieves 4.5-fold prolongation—evidence of synergistic kallikrein-kinin system modulation [6]. This divergence originates from the (3aS,6aR)-enantiomer's unexpected N-domain affinity (Kd = 210 nM), which attenuates bradykinin hydrolysis more effectively than C-domain-selective inhibition alone. In vivo hemodynamic responses correlate with these findings: the racemate produces 38% greater reduction in mean arterial pressure than enantiomerically pure (3aR,6aS)-compound at equimolar doses, despite lower receptor occupancy [1] [6]. This phenomenon exemplifies how racemic mixtures can manifest emergent therapeutic properties unattainable with single enantiomers.
Table 3: Comparative Pharmacodynamic Parameters of Pentalenol Hydrochloride Forms
Parameter | (3aR,6aS)-Enantiomer | (3aS,6aR)-Enantiomer | Racemate |
---|---|---|---|
ACE C-domain IC50 | 12 ± 1.5 nM | 220 ± 18 nM | 28 ± 3.2 nM |
ACE N-domain IC50 | 850 ± 45 nM | 210 ± 15 nM | 195 ± 22 nM |
Bradykinin half-life extension | 3.2-fold | 1.1-fold | 4.5-fold |
In vivo MAP reduction (Δmm Hg) | -24 ± 3 | -8 ± 2 | -33 ± 4 |
Inhibition mechanism | Uncompetitive | Mixed | Non-competitive |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3